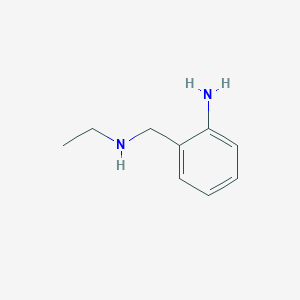![molecular formula C11H22Si B121518 Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane CAS No. 150929-88-7](/img/structure/B121518.png)
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is an organosilicon compound with the molecular formula C11H22Si It is characterized by a trimethylsilyl group attached to a cyclohexene ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane typically involves the hydrosilylation of 3-methylcyclohexene with trimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The general reaction scheme is as follows:
3-methylcyclohexene+trimethylsilanePt or Rh catalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified by distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form the corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: The corresponding silane.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in organic synthesis. The compound can act as a radical H-donor or hydride donor, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is unique due to the presence of the cyclohexene ring, which imparts distinct chemical properties compared to other trimethylsilyl compounds
Propriétés
IUPAC Name |
trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-10-6-5-7-11(8-10)9-12(2,3)4/h8,10H,5-7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPQEUBTPDCCIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=C1)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370021 |
Source


|
| Record name | Trimethyl[(3-methylcyclohex-1-en-1-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150929-88-7 |
Source


|
| Record name | Trimethyl[(3-methylcyclohex-1-en-1-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
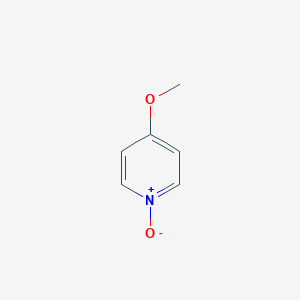
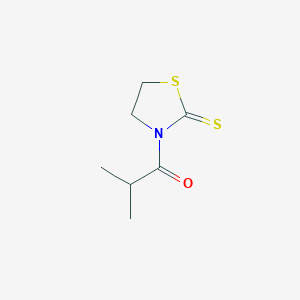
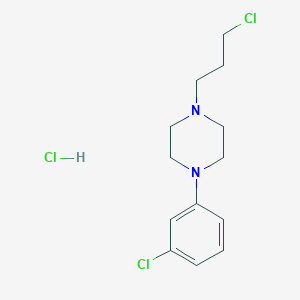
![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
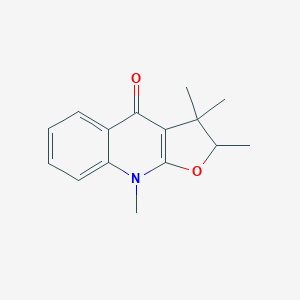
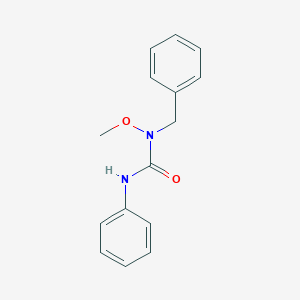
![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
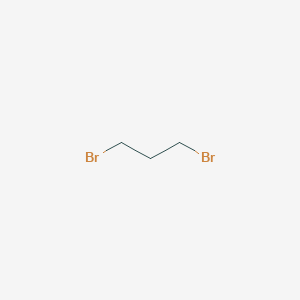
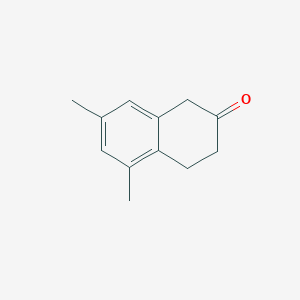
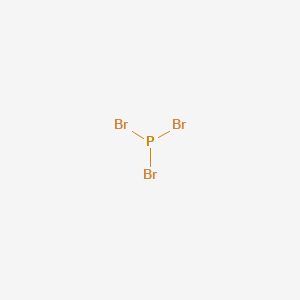
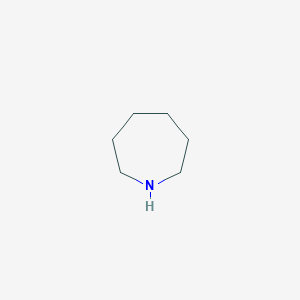
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
